molecular formula C20H24N2O4S2 B5044474 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone

Cat. No.: B5044474
M. Wt: 420.5 g/mol
InChI Key: AOMAAIZBEAUNKE-UHFFFAOYSA-N
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Description

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core and a methanone group attached to a phenyl ring substituted with a methylsulfonylpiperidine moiety

Preparation Methods

The synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone undergoes various types of chemical reactions, including:

Scientific Research Applications

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-28(24,25)22-10-5-17(6-11-22)26-18-4-2-3-15(13-18)20(23)21-9-7-19-16(14-21)8-12-27-19/h2-4,8,12-13,17H,5-7,9-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMAAIZBEAUNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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